molecular formula C6H12O B075206 Oxirane, 2-methyl-3-(1-methylethyl)- CAS No. 1192-31-0

Oxirane, 2-methyl-3-(1-methylethyl)-

Cat. No. B075206
CAS RN: 1192-31-0
M. Wt: 100.16 g/mol
InChI Key: AYTCGOOJNRZGBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxirane, 2-methyl-3-(1-methylethyl)-, also known as isobutylidene cyclopropane, is a cyclic organic compound with the molecular formula C7H12O. This compound is widely used in scientific research due to its unique chemical properties, which make it an effective tool for studying various biochemical and physiological processes.

Mechanism Of Action

The mechanism of action of oxirane, 2-methyl-3-(1-methylethyl)- is not fully understood, but it is believed to act as a reactive intermediate in various chemical reactions. It is also believed to interact with various enzymes and proteins in the body, which can lead to changes in biochemical and physiological processes.

Biochemical And Physiological Effects

Oxirane, 2-methyl-3-(1-methylethyl)- has been shown to have a variety of biochemical and physiological effects. It has been shown to be a potent inhibitor of various enzymes, including cholinesterase, acetylcholinesterase, and butyrylcholinesterase. It has also been shown to have antifungal and antibacterial properties, and to have an effect on the central nervous system.

Advantages And Limitations For Lab Experiments

Oxirane, 2-methyl-3-(1-methylethyl)- has several advantages for use in lab experiments. It is a stable and easily synthesized compound, and it has a wide range of applications in organic synthesis and biochemical research. However, it also has some limitations, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are many potential future directions for research on oxirane, 2-methyl-3-(1-methylethyl)-. One area of research could focus on its potential as a therapeutic agent for various diseases, including Alzheimer's disease and cancer. Another area of research could focus on its use as a tool for studying various biochemical and physiological processes, including enzyme inhibition and protein interactions. Additionally, research could focus on developing new synthesis methods for oxirane, 2-methyl-3-(1-methylethyl)- and other related compounds.

Synthesis Methods

Oxirane, 2-methyl-3-(1-methylethyl)- can be synthesized using a variety of methods, including the reaction of isobutylene with formaldehyde in the presence of a catalyst, the reaction of isobutylene with acetaldehyde in the presence of a catalyst, and the reaction of isobutylene with acetic acid in the presence of a catalyst. The most commonly used method is the reaction of isobutylene with formaldehyde, which yields a high purity product.

Scientific Research Applications

Oxirane, 2-methyl-3-(1-methylethyl)- is widely used in scientific research due to its unique chemical properties. It is commonly used as a reagent in organic synthesis reactions, as well as a starting material for the synthesis of other compounds. It is also used as a solvent in various chemical reactions, and as a stabilizer in the production of plastics and other materials.

properties

CAS RN

1192-31-0

Product Name

Oxirane, 2-methyl-3-(1-methylethyl)-

Molecular Formula

C6H12O

Molecular Weight

100.16 g/mol

IUPAC Name

2-methyl-3-propan-2-yloxirane

InChI

InChI=1S/C6H12O/c1-4(2)6-5(3)7-6/h4-6H,1-3H3

InChI Key

AYTCGOOJNRZGBU-UHFFFAOYSA-N

SMILES

CC1C(O1)C(C)C

Canonical SMILES

CC1C(O1)C(C)C

Origin of Product

United States

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